Pepcan-12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

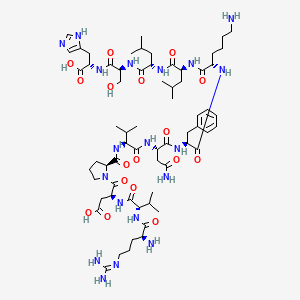

Pepcan-12, also known as RVD-hemopressin, is a peptide that is generated from a pro-peptide called pepcan-23 . These peptides are found exclusively in noradrenergic neurons in the brain and in the adrenal medulla . This compound has been reported as a negative allosteric modulator of the cannabinoid receptor type 1 (CB1 receptor) .

Molecular Structure Analysis

This compound has been found to display a helical structure in less polar environments, which mimic the proteic receptor milieu . This structure is fully consistent with the observed modulation of the CB1 .Aplicaciones Científicas De Investigación

Negative Allosteric Modulation of CB1 Receptors : Bauer et al. (2012) discovered that Pepcan-12 acts as a negative allosteric modulator at cannabinoid CB1 receptors. This modulation plays a significant role in endocannabinoid signaling, suggesting potential physiological implications in the brain (Bauer et al., 2012).

Positive Allosteric Modulation of CB2 Receptors : Petrucci et al. (2017) found that this compound also acts as a positive allosteric modulator at CB2 receptors. This dual functionality on different cannabinoid receptors suggests a complex role in cannabinoid signaling, with implications for conditions where CB2 receptors play a protective role (Petrucci et al., 2017).

Structure-Activity Relationships : Emendato et al. (2018) explored the structure-activity relationships of this compound, revealing that its structural configuration significantly influences its interaction with cannabinoid receptors. This research paves the way for the development of selective peptide modulators of cannabinoid receptors (Emendato et al., 2018).

Localization and Production in the CNS : Hofer et al. (2015) studied the localization and production of this compound in the central nervous system (CNS) and adrenal medulla. This research provides insight into the potential physiological functions of this compound in the endocannabinoid system and its relation to noradrenergic neurons (Hofer et al., 2015).

Therapeutic Vaccine Development : Ravilla et al. (2019) investigated the role of this compound in the context of a therapeutic vaccine for human papillomavirus (HPV). The study suggests a potential influence of this compound in vaccine responses and the cervical microbiome, highlighting its relevance in therapeutic applications (Ravilla et al., 2019).

Pharmacological Experiments and Pro-Peptide Role : Glasmacher and Gertsch (2021) focused on the pharmacokinetics and stability of this compound, proposing its role as a biological pro-peptide of RVD-hemopressin. Their findings suggest that administering Pepcan-23, which converts to this compound in vivo, may be more effective in pharmacological experiments due to its stability (Glasmacher & Gertsch, 2021).

Mecanismo De Acción

Target of Action

Pepcan-12, also known as RVD-hemopressin, is a major peptide of a family of endogenous peptide endocannabinoids (pepcans). It primarily targets the CB2 cannabinoid receptors . These receptors are primarily present in immune cells and are also co-expressed in peripheral tissues . The activation of CB2 receptors is generally associated with tissue protective and inflammation modulating effects .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of CB2 receptors . It significantly potentiates the effects of CB2 receptor agonists, including the endocannabinoid 2-arachidonoyl glycerol (2-AG), for GTPγS binding and cAMP inhibition . This suggests that this compound might act as a signaling-specific positive allosteric modulator for CB2 receptor-mediated G protein recruitment and cAMP inhibition .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the endocannabinoid system. The two major arachidonic acid-derived endocannabinoids, 2-arachidonoyl glycerol (2-AG) and N-arachidonolyethanolamide (AEA), are lipids that occur widely in nature. They act as non-selective CB1 and CB2 cannabinoid receptor agonists at discrete transmembrane orthosteric binding sites .

Pharmacokinetics

It is known that this compound is constitutively secreted by adrenals and in the liver upon tissue damage . It is also found in the brain, liver, and kidney in mice . The adrenals are a major endocrine site of production/secretion of constitutive this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of CB2 receptors. By acting as a PAM of CB2 receptors, this compound enhances the effects of CB2 receptor agonists, leading to increased GTPγS binding and cAMP inhibition . This can have various downstream effects, including modulation of inflammation and tissue protection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is increased upon endotoxemia and ischemia reperfusion damage, where CB2 receptors play a protective role . Furthermore, the production/secretion of this compound is strongly increased in the liver upon ischemia/reperfusion (I/R) damage, independent of adrenals . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as tissue damage and the presence of endotoxins .

Análisis Bioquímico

Biochemical Properties

Pepcan-12 interacts with cannabinoid receptors, specifically acting as a potent positive allosteric modulator (PAM) for the CB2 receptor . It significantly potentiates the effects of CB2 receptor agonists, including the endocannabinoid 2-arachidonoyl glycerol (2-AG), for [35S]GTPγS binding and cAMP inhibition .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating the activity of cannabinoid receptors, which play key roles in cell signaling pathways, gene expression, and cellular metabolism . For instance, CB2 receptor activation is generally associated with tissue protective and inflammation modulating effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with cannabinoid receptors. As a positive allosteric modulator of the CB2 receptor, it enhances the effects of other agonists at this receptor, including the endocannabinoid 2-AG . This modulation involves changes in G protein recruitment and cAMP inhibition, possibly without affecting β-arrestin2 recruitment and receptor internalization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound levels were found to increase upon endotoxemia and ischemia reperfusion damage, conditions where CB2 receptors play a protective role .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, exogenous administration of this compound has been shown to induce anorexigenic and antinociceptive effects in rat models .

Transport and Distribution

This compound is constitutively secreted by adrenals and in the liver upon tissue damage . In mice, this compound and its putative precursor, pepcan-23, have been identified in the brain, liver, and kidney .

Subcellular Localization

It is known that cannabinoid receptors, with which this compound interacts, are present in various cell types and subcellular locations .

Propiedades

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H105N19O17/c1-33(2)24-41(55(91)76-42(25-34(3)4)56(92)81-47(31-85)59(95)80-46(64(100)101)27-38-30-71-32-73-38)75-54(90)40(19-12-13-21-66)74-57(93)43(26-37-16-10-9-11-17-37)77-58(94)44(28-49(68)86)78-61(97)52(36(7)8)83-60(96)48-20-15-23-84(48)63(99)45(29-50(87)88)79-62(98)51(35(5)6)82-53(89)39(67)18-14-22-72-65(69)70/h9-11,16-17,30,32-36,39-48,51-52,85H,12-15,18-29,31,66-67H2,1-8H3,(H2,68,86)(H,71,73)(H,74,93)(H,75,90)(H,76,91)(H,77,94)(H,78,97)(H,79,98)(H,80,95)(H,81,92)(H,82,89)(H,83,96)(H,87,88)(H,100,101)(H4,69,70,72)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDQEWILNKOWRN-WSDCEOHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H105N19O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Pepcan-12 interact with its target and what are the downstream effects?

A: this compound acts as a negative allosteric modulator of the Cannabinoid Receptor Type 1 (CB1). [] Unlike orthosteric ligands that compete for the main binding site, this compound binds to a distinct allosteric site on CB1. [] This binding alters the receptor's conformation, impacting the binding affinity and functional response to orthosteric agonists like CP55,940 and WIN55,212-2. [] This negative allosteric modulation manifests as a decrease in agonist-induced cAMP accumulation, [35S]GTPγS binding, and CB1 receptor internalization. []

Q2: What is known about the structural characterization of this compound?

A: this compound, also known as RVDPVNFKLLSH, is a dodecapeptide. [] While its exact molecular weight is dependent on the ionization state, its amino acid sequence allows for calculation of its average mass. The peptide's structure has been investigated under different solvent conditions. While disordered in aqueous environments, it adopts a helical structure in less polar environments, mimicking the proteic receptor milieu. [] This structural flexibility might be crucial for its interaction with CB1.

Q3: What is the structure-activity relationship (SAR) of Pepcans like this compound?

A: The length of the Pepcan peptide chain significantly influences its activity. For example, Pepcan-9 (RVDPVNFKL), a shorter variant of this compound, acts as a potent inhibitor of CB1. [] Conversely, this compound demonstrates allosteric modulation of CB1. [, ] These findings highlight the importance of the N-terminal extension in dictating the peptide's interaction and modulatory effects on CB1. The specific amino acids involved in binding and their spatial orientation are likely critical for the observed SAR.

Q4: What are the sources and potential physiological roles of this compound?

A: this compound and other related Pepcans are found endogenously in rodent brains, human and mouse plasma. [] Interestingly, Pepcan-23, a longer precursor peptide, is processed to produce the active this compound. [] Given their presence in the brain and their modulatory action on the endocannabinoid system, Pepcans like this compound are suggested to have physiological roles in regulating endocannabinoid signaling. []

Q5: What are the implications of this compound's allosteric modulation for therapeutic development?

A: Allosteric modulators, like this compound, offer distinct advantages over traditional orthosteric ligands. [] Their ability to fine-tune receptor activity without completely blocking it may lead to fewer side effects. Understanding the intricate mechanism of this compound's action on CB1 could pave the way for developing novel therapeutics for conditions where the endocannabinoid system is implicated, such as pain, appetite disorders, and neurological conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine](/img/structure/B580710.png)

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)